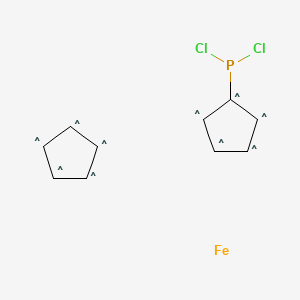

Dichlorophosphinoferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dichlorophosphinoferrocene, also known as DCPF, is an organometallic compound . It has a molecular formula of C10H9Cl2FeP10* and a molecular weight of 286.903221 .

Synthesis Analysis

This compound is used as a reactant for the synthesis of ferrocene-based bidentate phosphonite ligands for rhodium (I)-catalyzed enantioselective hydroformylation, metallocene-bridged bisphosphaalkene, and as a catalyst for the synthesis of oligonuclear heterometallic complexes .

Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . Other methods like computational NMR structure elucidation performance can also be used .

Chemical Reactions Analysis

Ferrocenyl-based compounds like this compound have many applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics .

Physical And Chemical Properties Analysis

This compound is sensitive to moisture . It is also classified as a dangerous substance with hazard statements H302+H312+H332-H314, indicating that it is toxic if swallowed, harmful if inhaled, and causes severe skin burns and eye damage .

Scientific Research Applications

Electrochemical Sensing and Surface Chemistry

One key application of ferrocene derivatives is in the field of electrochemical sensing, where they are used as electroactive indicators. For instance, aminoferrocene has been employed to investigate carbodiimide coupling reactions on carboxylic acid-functionalized self-assembled monolayers. This application is crucial for DNA sensing technologies, providing a method for the differential quantification of probe DNA, thereby enhancing biosensing applications (Booth et al., 2015).

Catalysis

In catalysis, chiral phosphinoferrocene ligands have demonstrated efficiency in enantioselective reactions. For example, palladium complexes of chiral planar 1-phosphino-2-sulfenylferrocenes have been used as efficient Lewis acids in asymmetric Diels-Alder reactions, achieving very high enantioselectivities (Mancheño et al., 2005).

Bioorganometallic Chemistry

Ferrocene compounds, including those related to dichlorophosphinoferrocene, have found applications in bioorganometallic chemistry, particularly in cancer research. Metallocene complexes, such as molybdenocene dichloride and its derivatives, have been explored for their potential as metal-based anticancer drugs, demonstrating the interdisciplinary reach of ferrocene derivatives into biochemistry and pharmacology (Meléndez, 2012).

Material Science

In material science, diferrocenylphosphine has been synthesized and used to prepare chiral phosphines, showcasing the adaptability of ferrocene derivatives in synthesizing complex molecules for various applications, including as catalysts in hydrogenation reactions (Guillaneux et al., 2000).

Safety and Hazards

Mechanism of Action

Mode of Action

Organometallic compounds like Dichlorophosphinoferrocene can interact with biological systems in various ways, such as binding to proteins or DNA, disrupting their normal function

Biochemical Pathways

Organometallic compounds can influence various biochemical processes, including enzymatic reactions and signal transduction pathways

Pharmacokinetics

The pharmacokinetics of organometallic compounds can be influenced by factors such as their chemical structure, solubility, and stability

Result of Action

It’s known that organometallic compounds can have various effects on cells, such as inducing oxidative stress, disrupting cellular structures, and altering cell signaling pathways

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and reactivity of organometallic compounds . Additionally, the presence of other chemicals in the environment can influence the action of this compound through chemical interactions.

properties

InChI |

InChI=1S/C5H4Cl2P.C5H5.Fe/c6-8(7)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDGYTLBVLFALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)P(Cl)Cl.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2FeP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1291-31-2 |

Source

|

| Record name | 1,2,3,4,5-Cyclopentanepentayl, 1-(dichlorophosphino)-, compd. with 1,2,3,4,5-cyclopentanepentayl, iron salt (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7,8-Tetrahydrocyclopenta[g]indole](/img/structure/B3333717.png)